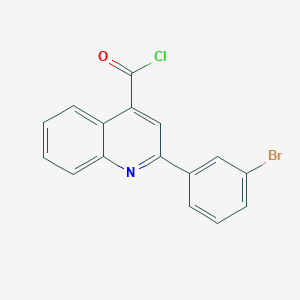

2-(3-Bromophenyl)quinoline-4-carbonyl chloride

Description

BenchChem offers high-quality 2-(3-Bromophenyl)quinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenyl)quinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromophenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrClNO/c17-11-5-3-4-10(8-11)15-9-13(16(18)20)12-6-1-2-7-14(12)19-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBMTRGDXZUPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromophenyl)quinoline-4-carbonyl chloride: Synthesis, Properties, and Applications for the Research Scientist

This guide provides a comprehensive technical overview of 2-(3-Bromophenyl)quinoline-4-carbonyl chloride, a versatile chemical intermediate of significant interest to researchers and professionals in drug development. While direct literature on this specific acyl chloride is limited, this document extrapolates from well-established synthetic methodologies and the known chemical properties of analogous compounds to offer a robust working guide. We will delve into the synthesis of its carboxylic acid precursor, its conversion to the target acyl chloride, its predicted physicochemical properties, and its potential applications, all grounded in established chemical principles.

The 2-Arylquinoline-4-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline core is a prominent scaffold in numerous biologically active compounds, demonstrating a wide array of medicinal properties including antitumor, antiviral, and antibacterial activities. The introduction of an aryl group at the 2-position and a reactive carbonyl function at the 4-position creates a versatile platform for the synthesis of diverse compound libraries. Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as potent inhibitors of various enzymes, including sirtuins and histone deacetylases (HDACs), highlighting their therapeutic potential. The bromo-substitution on the phenyl ring of 2-(3-Bromophenyl)quinoline-4-carbonyl chloride offers a valuable handle for further synthetic transformations, such as cross-coupling reactions, further expanding its utility in medicinal chemistry.

Synthesis of the Precursor: 2-(3-Bromophenyl)quinoline-4-carboxylic acid

The most direct and widely employed route for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction. This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.

The Pfitzinger Reaction: Mechanism and Rationale

The Pfitzinger reaction is a powerful tool for constructing the quinoline-4-carboxylic acid core. The reaction proceeds through a well-defined mechanism:

-

Hydrolysis of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.

-

Imine/Enamine Formation: The keto-acid then reacts with the carbonyl compound, in this case, 3-bromoacetophenone, to form an imine, which can tautomerize to the more reactive enamine.

-

Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.

The choice of a strong base, such as potassium hydroxide, is crucial for the initial hydrolysis of isatin. The reaction is typically carried out in a protic solvent like ethanol and often requires heating to drive the reaction to completion.

Caption: The Pfitzinger reaction for the synthesis of the carboxylic acid precursor.

Experimental Protocol: Synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic acid

Disclaimer: This is a representative protocol based on literature procedures for similar compounds. Researchers should conduct their own risk assessment and optimization.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add isatin (1.0 eq) and 3-bromoacetophenone (1.0 eq).

-

Solvent and Base Addition: Add absolute ethanol to the flask, followed by a 33% aqueous solution of potassium hydroxide.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water and acidified with a suitable acid (e.g., HCl) to a pH of approximately 4-5.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with water, and dried to afford the crude 2-(3-Bromophenyl)quinoline-4-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Conversion to 2-(3-Bromophenyl)quinoline-4-carbonyl chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. Acyl chlorides are highly reactive and serve as versatile intermediates for the preparation of esters, amides, and other carbonyl derivatives.

Reagents for Acyl Chloride Formation

Several reagents can be employed for this conversion, with thionyl chloride (SOCl₂) being one of the most common and effective. Other options include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.

Caption: Conversion of the carboxylic acid to the acyl chloride using thionyl chloride.

Experimental Protocol: Synthesis of 2-(3-Bromophenyl)quinoline-4-carbonyl chloride

Disclaimer: This procedure involves corrosive and moisture-sensitive reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(3-Bromophenyl)quinoline-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride. A co-solvent such as dichloromethane (DCM) can also be used.

-

Catalyst (Optional): A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reflux: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored for the cessation of gas evolution (SO₂ and HCl).

-

Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. This should be done with a trap containing a basic solution to neutralize the corrosive vapors.

-

Isolation: The resulting crude 2-(3-Bromophenyl)quinoline-4-carbonyl chloride is typically a solid and can be used in the next step without further purification. If necessary, it can be purified by recrystallization from a non-protic solvent or by vacuum distillation if thermally stable.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₆H₉BrClNO |

| Molecular Weight | 346.61 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Expected to be a solid with a defined melting point, likely >100 °C |

| Solubility | Insoluble in water; soluble in aprotic organic solvents (e.g., DCM, THF, toluene) |

| Stability | Moisture-sensitive; hydrolyzes to the corresponding carboxylic acid in the presence of water. |

Reactivity and Applications in Drug Discovery

2-(3-Bromophenyl)quinoline-4-carbonyl chloride is a highly reactive electrophile, making it an excellent building block for creating diverse libraries of compounds for biological screening.

Amide Bond Formation

A primary application of this acyl chloride is in the formation of amides through reaction with primary or secondary amines. This reaction is typically rapid and high-yielding, often proceeding at room temperature in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct.

Caption: General scheme for amide synthesis from the acyl chloride.

The vast array of commercially available amines allows for the rapid generation of a large number of amide derivatives. These derivatives can then be screened for various biological activities, leveraging the established therapeutic potential of the 2-arylquinoline scaffold.

Other Potential Reactions

Beyond amide formation, 2-(3-Bromophenyl)quinoline-4-carbonyl chloride can participate in a range of other nucleophilic acyl substitution reactions, including:

-

Esterification: Reaction with alcohols to form esters.

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid to form ketones.

The presence of the bromo-substituent also opens up possibilities for further functionalization through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of additional structural diversity.

Safety and Handling of Acyl Chlorides

Acyl chlorides are hazardous chemicals that must be handled with appropriate safety precautions.

-

Corrosivity: They are corrosive to skin, eyes, and the respiratory tract. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Moisture Sensitivity: Acyl chlorides react exothermically with water and other protic solvents to release hydrogen chloride gas. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases. The container should be tightly sealed.

-

Quenching: Any unreacted acyl chloride should be quenched carefully by slow addition to a stirred, cooled solution of a weak base, such as sodium bicarbonate.

Conclusion

2-(3-Bromophenyl)quinoline-4-carbonyl chloride represents a valuable and highly versatile intermediate for the synthesis of novel compounds with potential therapeutic applications. Although not extensively documented as a standalone compound, its synthesis from readily available starting materials via well-established chemical transformations is straightforward. Its high reactivity, coupled with the biological relevance of the 2-arylquinoline scaffold, makes it an attractive target for researchers in medicinal chemistry and drug discovery. By understanding its synthesis, predicted properties, and reactivity, scientists can effectively utilize this compound to generate diverse molecular libraries for the identification of new lead compounds.

References

-

MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

-

ACS Omega. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

-

ResearchGate. (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

-

National Center for Biotechnology Information. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

-

Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

-

National Center for Biotechnology Information. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

-

Wikipedia. Pfitzinger reaction. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

-

Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

-

Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

-

ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Khan Academy. Amide formation from acyl chloride. [Link]

-

RSC Publishing. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. [Link]

- Carl R

discovery and history of quinoline-4-carboxylic acid derivatives

An In-depth Technical Guide to the Discovery and History of Quinoline-4-Carboxylic Acid Derivatives

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. This guide charts the remarkable journey of its derivatives, from their origins in classical organic synthesis to their serendipitous discovery as antibacterial agents and subsequent evolution into a broad-spectrum therapeutic class. We will explore the pivotal scientific breakthroughs, the intricate structure-activity relationships that guided their development, and the expansion of their utility beyond infectious diseases into oncology and other fields. This document is intended for researchers, scientists, and drug development professionals, providing expert insights into the causality behind experimental choices and the logical progression of this vital class of molecules.

The Genesis: Early Synthetic Foundations

The story of quinoline-4-carboxylic acids does not begin with a biological discovery, but with the foundational work of synthetic organic chemistry. The quinoline ring system itself is prevalent in natural products, and early chemists sought efficient methods for its construction.[1] Two classical name reactions became instrumental in accessing the quinoline-4-carboxylic acid core.

The Pfitzinger Reaction

First reported by Wilhelm Pfitzinger in the late 19th century, this reaction provides a direct route to quinoline-4-carboxylic acids.[2] The core transformation involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions.[2][3]

Causality of the Experimental Design: The elegance of the Pfitzinger reaction lies in its convergent nature. The base (e.g., potassium hydroxide) facilitates the ring-opening of the isatin lactam to form an isatinic acid salt. This intermediate then condenses with the enolizable carbonyl compound. Subsequent intramolecular cyclization and dehydration forge the quinoline ring system. This method proved robust for creating a variety of substituted quinoline-4-carboxylic acids, laying the synthetic groundwork for future exploration.[3][4]

Protocol: A Generalized Pfitzinger Synthesis

-

Ring Opening: Isatin is dissolved in an aqueous or alcoholic solution of a strong base (e.g., 30% KOH). The mixture is heated to facilitate the hydrolysis of the amide bond, forming the potassium salt of isatinic acid.

-

Condensation: The α-methylene carbonyl compound (e.g., a ketone like acetophenone) is added to the reaction mixture.

-

Cyclization & Dehydration: The mixture is heated under reflux. The amino group of the opened isatin condenses with the carbonyl of the second reactant, and a subsequent intramolecular aldol-type condensation followed by dehydration yields the final quinoline-4-carboxylic acid.

-

Isolation: The reaction is cooled and acidified, causing the carboxylic acid product to precipitate, which can then be isolated by filtration.

The Doebner Reaction

The Doebner reaction offers a versatile three-component alternative for synthesizing quinoline-4-carboxylic acids.[5] It involves reacting an aniline, an aldehyde, and pyruvic acid, typically in a refluxing solvent like ethanol.[5][6]

Causality of the Experimental Design: This one-pot procedure is powerful due to its modularity, allowing for diverse substitutions on the final quinoline ring by simply varying the starting aniline and aldehyde. The reaction proceeds via the formation of an imine from the aniline and aldehyde, which then undergoes a Michael addition with the enolate of pyruvic acid, followed by cyclization and oxidation to the aromatic quinoline system. However, a known limitation of the classical Doebner reaction is its often low yield with electron-deficient anilines.[5] Modern modifications, such as the use of Lewis acid catalysts, have been developed to overcome this challenge by enhancing the reactivity of the intermediates.[5]

A Serendipitous Leap: The Antimalarial Connection and the Birth of Quinolones

The transition of quinoline-4-carboxylic acid derivatives from chemical curiosities to therapeutic agents was not a direct path but a fortunate accident. The story begins with the antimalarial drug, chloroquine.

Chloroquine, a 4-aminoquinoline derivative, was first synthesized in 1934 by Hans Andersag at Bayer.[7][8] It was initially deemed too toxic, but its value was rediscovered during World War II in the Allied effort to find synthetic quinine replacements.[7][9] It was during attempts to synthesize analogs of chloroquine in the early 1960s that a team led by George Lesher at the Sterling-Winthrop Research Institute isolated an unexpected byproduct.[10][11] This impurity, identified as a 1,8-naphthyridine-4-one-3-carboxylic acid derivative, displayed modest antibacterial activity.[12][13]

This serendipitous finding prompted a dedicated investigation. Lesher and his colleagues systematically synthesized and tested related compounds, leading to the discovery of nalidixic acid in 1962.[14][15] Introduced clinically in 1967, nalidixic acid became the progenitor of the entire quinolone class of antibiotics.[11][14]

Nalidixic Acid: The First Generation

-

Structure: A naphthyridone core, not a true quinolone, but considered the first member of the class.[10]

-

Spectrum of Activity: Primarily effective against Gram-negative bacteria.[11]

-

Clinical Use: Its main application was in the treatment of urinary tract infections (UTIs).[10][11]

-

Limitations: It had a narrow spectrum, modest potency, and rapid development of bacterial resistance.

Following nalidixic acid, other first-generation agents like pipemidic acid and oxolinic acid were introduced in the 1970s, offering only marginal improvements.[10]

The Fluorine Revolution: Emergence of the Fluoroquinolones

The major breakthrough that transformed the quinolones from a niche therapeutic class into broad-spectrum powerhouses was the introduction of a fluorine atom at the C-6 position of the core ring structure. This single atomic substitution, pioneered in the 1970s and 1980s, marked the dawn of the fluoroquinolones .[14][16]

Norfloxacin was the first of this new generation, and its development demonstrated the profound impact of this structural modification.[12] The C-6 fluorine atom dramatically increased the drug's potency by enhancing its ability to inhibit the primary bacterial target, DNA gyrase, and improving its penetration into the bacterial cell.[17] This led to a significant expansion of the antibacterial spectrum to include Gram-positive bacteria and a wide range of clinically important pathogens.[10][15]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolones are bactericidal agents that act by inhibiting bacterial DNA synthesis.[10][18][19] Their specific targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[10][20][21]

-

Function of Target Enzymes: These enzymes are crucial for managing the topology of bacterial DNA. They introduce transient double-strand breaks in the DNA to allow strands to pass through one another, which is necessary for processes like replication, transcription, and recombination.[21][22]

-

Inhibition by Quinolones: Quinolones bind to the complex formed between these enzymes and the bacterial DNA. They effectively "poison" the enzymes by inhibiting their ligase activity, which is responsible for resealing the DNA breaks.[10] This stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks, the cessation of DNA replication, and ultimately, cell death.[10][23]

Structure-Activity Relationship (SAR) and Generational Evolution

The development of successive generations of quinolones is a testament to the power of medicinal chemistry and a deep understanding of structure-activity relationships (SAR).[14] The core 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety is essential for antibacterial activity, but modifications at key positions on the bicyclic ring system have allowed for the fine-tuning of potency, spectrum, and pharmacokinetic properties.[17][24]

-

N-1 Position: Substitution here is critical. Small alkyl groups like ethyl (nalidixic acid) or cyclopropyl (ciprofloxacin) significantly enhance antibacterial potency.

-

C-6 Position: The introduction of a fluorine atom is the defining feature of the fluoroquinolones, vastly improving gyrase inhibition and cell uptake.[25]

-

C-7 Position: This position has been the most extensively modified. The addition of heterocyclic rings, most notably a piperazine ring (as in ciprofloxacin and norfloxacin), is crucial for broad-spectrum activity, especially against challenging pathogens like Pseudomonas aeruginosa.[26]

-

C-8 Position: Adding a halogen (F, Cl) or a methoxy group can further enhance antibacterial activity and modulate the pharmacokinetic profile of the drug.[26]

This systematic exploration of SAR led to the classification of quinolones into distinct generations, each with an improved therapeutic profile.

| Generation | Key Examples | Core Structural Features | Spectrum of Activity |

| First | Nalidixic acid, Cinoxacin | Basic naphthyridone or quinolone core | Narrow: Primarily Enterobacteriaceae (Gram-negative). Used for UTIs.[10] |

| Second | Ciprofloxacin, Norfloxacin | C-6 Fluoro, C-7 Piperazine | Broad: Excellent Gram-negative, moderate Gram-positive activity.[10] |

| Third | Levofloxacin, Gatifloxacin | Various C-7 and C-8 modifications | Enhanced: Improved activity against Gram-positive (e.g., S. pneumoniae) and atypical pathogens.[10] |

| Fourth | Moxifloxacin, Gemifloxacin | C-8 Methoxy or other bulky groups | Broadest: Retains broad Gram-negative and Gram-positive coverage with added anaerobic activity.[10] |

Beyond Infection: The Expanding Therapeutic Landscape

While famed for their antibacterial prowess, the versatile quinoline-4-carboxylic acid scaffold has been successfully leveraged in numerous other therapeutic areas.[1][6] The ability of the quinoline ring to be functionalized allows it to serve as a privileged structure for interacting with a wide array of biological targets.[1][5]

| Therapeutic Area | Mechanism of Action / Target | Example Application |

| Anticancer | Inhibition of key cellular enzymes | Derivatives have been developed as inhibitors of Dihydroorotate Dehydrogenase (DHODH), Histone Deacetylases (HDACs), and Sirtuins (SIRTs), which are crucial for cancer cell proliferation and survival.[6][27][28] |

| Antimalarial | Inhibition of parasite heme detoxification | The historical progenitor, chloroquine, remains a key example. Newer quinoline-carboxamides show potent, multistage antimalarial activity by inhibiting parasite protein synthesis (e.g., targeting PfEF2).[29] |

| Antiviral | Various, including inhibition of viral enzymes | Certain derivatives have shown activity against a range of viruses.[1][5] |

| Anti-inflammatory | Modulation of inflammatory pathways | The immunomodulatory effects of compounds like hydroxychloroquine are well-established in treating autoimmune diseases.[1][30] |

Conclusion and Future Horizons

The history of quinoline-4-carboxylic acid derivatives is a compelling narrative of scientific progress, driven by both serendipity and rational design. From an impurity in an antimalarial synthesis to a vast arsenal of life-saving antibiotics and a promising scaffold for diverse therapeutic agents, its journey highlights the dynamic nature of drug discovery.

The future of this chemical class faces the significant challenge of combating rising antimicrobial resistance. Concurrently, safety concerns, evidenced by FDA black-box warnings for systemic fluoroquinolone use due to the risk of serious adverse effects, necessitate the development of derivatives with improved safety profiles.[10] Future research will undoubtedly focus on creating novel analogs that can evade resistance mechanisms, exhibit greater target selectivity to minimize toxicity, and fully exploit the scaffold's potential in treating cancer, parasitic diseases, and inflammatory disorders. The rich history of the quinoline-4-carboxylic acids suggests that this remarkable scaffold has many more chapters yet to be written.

References

-

Quinolone antibiotic - Wikipedia. [Link]

-

Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]

-

The quinolones: decades of development and use - PubMed. [Link]

-

Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story" - PubMed. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Cinchoninic acid, 2-hydroxy - Organic Syntheses Procedure. [Link]

-

Nalidixic acid - Wikipedia. [Link]

-

The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC - NIH. [Link]

-

Chloroquine - Wikipedia. [Link]

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. [Link]

-

Classification and structure-activity relationships of fluoroquinolones - PubMed. [Link]

-

Structure-activity relationships of the fluoroquinolones - ASM Journals. [Link]

-

Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PubMed Central. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. [Link]

-

Pfitzinger Quinoline Synthesis. [Link]

-

Origins of the Quinolone Class of Antibacterials - ACS Publications. [Link]

-

Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity - ResearchGate. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. [Link]

-

Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. [Link]

-

The quinolones: decades of development and use - SciSpace. [Link]

-

Mechanism of action of and resistance to quinolones - PMC - NIH. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. [Link]

-

Structure-activity Relationship of Fluoroquinolone in Escherichia Coli - PubMed. [Link]

-

Synthesis of chloroquine and hydroxychloroquine. - ResearchGate. [Link]

-

Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria - PMC - NIH. [Link]

-

Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. [Link]

-

Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed. [Link]

-

Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity | Clinical Infectious Diseases | Oxford Academic. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. [Link]

-

Mechanisms of quinolone action and resistance: where do we stand? - Microbiology Society. [Link]

-

Mode of Action (MOA) of Quinolone Antibiotics - Science Prof Online. [Link]

-

Drug Discovery and Development - Malaria - NCBI Bookshelf - NIH. [Link]

-

Quinolone generations: Natural history or natural selection? - ResearchGate. [Link]

-

1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. [Link]

-

Mechanism of Action of Quinolones and Fluoroquinolones | Animations. [Link]

-

The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives | The Journal of Organic Chemistry - ACS Publications. [Link]

-

The Synthesis of Quinolines by the Pfitzinger Reaction | Journal of the American Chemical Society. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. jocpr.com [jocpr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chloroquine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 11. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. journals.asm.org [journals.asm.org]

- 18. scienceprofonline.com [scienceprofonline.com]

- 19. pharmaxchange.info [pharmaxchange.info]

- 20. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. microbiologyresearch.org [microbiologyresearch.org]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]

Mastering the Matrix: A Technical Guide to the Mass Spectrometry of Halogenated Quinoline Compounds

Introduction: The Analytical Challenge of Halogenated Quinolines

Halogenated quinolines represent a cornerstone of modern pharmaceuticals, agrochemicals, and material science. Their unique chemical properties, conferred by the rigid quinoline scaffold and the electron-withdrawing nature of halogen substituents, also present distinct analytical challenges. For researchers in drug development and related fields, understanding the behavior of these molecules within a mass spectrometer is not merely an academic exercise—it is a prerequisite for robust metabolite identification, pharmacokinetic analysis, and quality control.

This technical guide moves beyond standard operating procedures to provide a deep, mechanistic understanding of the mass spectrometric analysis of halogenated quinoline compounds. We will explore the causality behind methodological choices, from ionization physics to fragmentation chemistry, empowering you to develop and troubleshoot assays with confidence and scientific rigor.

Pillar 1: The Ionization Conundrum - Hard vs. Soft Techniques

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is the single most critical parameter, dictating whether you observe the intact molecule or a constellation of fragments. For halogenated quinolines, the decision primarily revolves around the analytical goal: structural elucidation versus quantitative analysis.

Electron Ionization (EI): Unveiling the Structural Blueprint

Electron Ionization (EI) is a high-energy, "hard" ionization technique that bombards the analyte with energetic electrons (typically 70 eV).[1] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[1]

-

Expert Insight: EI is the gold standard for initial structural characterization and library matching. The resulting fragmentation pattern is a highly specific fingerprint of the molecule. For a novel halogenated quinoline, a GC-MS analysis with EI provides invaluable data on the core structure and the nature of its substituents. The NIST Mass Spectrometry Data Center is a critical resource for comparing acquired spectra against known compounds, such as 4,7-dichloroquinoline.[2]

-

Causality: The high energy of EI is sufficient to overcome the bond energies within the quinoline ring system, leading to predictable cleavage patterns. However, this same energy often obliterates the molecular ion, the peak representing the intact molecule's mass. This can be a significant drawback when the primary goal is to determine the molecular weight of an unknown.

Electrospray Ionization (ESI): The Gentle Giant for Quantitative Studies

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid phase, typically the effluent from a liquid chromatograph (LC).[3] It imparts minimal excess energy, resulting in a spectrum dominated by the protonated molecule, [M+H]+.[3]

-

Expert Insight: ESI is the workhorse for quantitative bioanalysis in drug development. When analyzing halogenated quinoline metabolites in plasma or urine, the goal is to measure the concentration of the parent drug and its metabolic products. LC-ESI-MS/MS allows for the selective detection of the [M+H]+ ion, providing the sensitivity and specificity required for pharmacokinetic studies.[4]

-

Causality: The quinoline core contains a basic nitrogen atom that is readily protonated in the acidic mobile phases commonly used in reversed-phase LC. This makes halogenated quinolines ideal candidates for positive-ion ESI. The gentle nature of the ionization preserves the intact molecule, making it the precursor ion for subsequent fragmentation in tandem mass spectrometry (MS/MS).

Atmospheric Pressure Chemical Ionization (APCI): A Niche for Less Polar Analytes

APCI is another soft ionization technique that is well-suited for compounds of medium to low polarity that are not easily ionized by ESI.[5] It involves a corona discharge that ionizes the mobile phase solvent, which then transfers a proton to the analyte.

-

Expert Insight: While ESI is generally the first choice for halogenated quinolines, APCI can be a valuable alternative, particularly for less polar derivatives or when dealing with significant matrix effects.[6] Some studies have shown that APCI is less susceptible to ion suppression from biological matrix components compared to ESI.[7][8]

-

Trustworthiness: The choice between ESI and APCI is not always clear-cut and should be determined empirically during method development. A systematic comparison of signal intensity, stability, and matrix effects for your specific compound is a self-validating approach that ensures the most robust method is chosen.

Pillar 2: Decoding the Fragments - Isotopic Patterns and Fragmentation Pathways

Once ionized, the precursor ion is guided into a collision cell where it is fragmented by collision-induced dissociation (CID).[9] The resulting product ions provide structural confirmation and enhance the specificity of quantitative assays.

The Halogen Signature: Characteristic Isotopic Patterns

The most immediate and revealing feature in the mass spectrum of a halogenated compound is its isotopic pattern. Chlorine and bromine have distinctive, naturally occurring heavy isotopes that create a recognizable signature.

-

Chlorine: Natural chlorine consists of two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[4] This results in a characteristic M to M+2 peak ratio of approximately 3:1 for every chlorine atom in the molecule. For a dichloroquinoline, one would observe M, M+2, and M+4 peaks in a ratio of roughly 9:6:1.[10] This pattern is an unambiguous indicator of the number of chlorine atoms present.

-

Bromine: Natural bromine is composed of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[11] This leads to M and M+2 peaks of nearly equal intensity (a 1:1 ratio) for each bromine atom.[11] This "doublet" is a classic signature for a monobrominated compound.

Table 1: Isotopic Signatures of Halogenated Compounds

| Number of Halogen Atoms | Halogen | Observed Peaks | Approximate Intensity Ratio |

| 1 | Chlorine | M, M+2 | 3:1 |

| 2 | Chlorine | M, M+2, M+4 | 9:6:1 |

| 1 | Bromine | M, M+2 | 1:1 |

| 2 | Bromine | M, M+2, M+4 | 1:2:1 |

-

Expert Insight: Always examine the full scan spectrum for these isotopic patterns, even in an MS/MS experiment. They provide immediate confirmation of your analyte's identity and can help identify co-eluting impurities. This is a crucial, self-validating cross-check.

Fragmentation Pathways: A Positional and Mechanistic Perspective

The fragmentation of the halogenated quinoline core is a predictable process governed by the stability of the resulting ions and neutral losses. The position of the halogen atom—whether on the benzene or pyridine ring—influences the fragmentation cascade.[12]

Common Fragmentation Pathways under ESI-MS/MS:

-

Halogen Loss: The primary and most common fragmentation pathway is the neutral loss of the halogen radical (e.g., •Cl, •Br) or hydrogen halide (e.g., HCl, HBr). This is particularly prevalent in EI but also observed in CID. The resulting ion corresponds to the quinoline backbone. For example, the mass spectrum of 3-bromoquinoline shows a prominent fragment at m/z 128, corresponding to the loss of the bromine atom from the molecular ion (m/z 207/209).[11]

-

HCN Elimination: The quinoline ring itself can fragment via the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da). This is a characteristic fragmentation of many nitrogen-containing heterocyclic aromatic systems.[13] Studies on protonated quinoline show that CID can induce a ring-opening followed by the loss of HCN.[14]

-

Side-Chain Fragmentation: For quinolines with substituents other than halogens, fragmentation of these side chains will often occur first, as the bonds are typically weaker than those of the aromatic ring. For example, fluoroquinolone antibiotics frequently show initial losses related to their piperazine side chains.[13][15]

-

Expert Insight & Causality: The location of the halogen matters. A recent study on 4,7-dichloroquinoline derivatives using ESI-MS/MS and theoretical calculations showed that protonation is most likely to occur on the pyridine nitrogen.[16] Subsequent fragmentation is directed by this charge site. The stability of the resulting fragment ions dictates the preferred pathway. Cleavages that result in more stable, resonance-delocalized cations are favored. For example, the loss of a halogen atom from the protonated quinoline creates a quinolinyl cation, which is stabilized by the aromatic system.

Diagram 1: Generalized ESI-MS/MS Fragmentation Workflow

Caption: High-level workflow for LC-ESI-MS/MS analysis.

Diagram 2: Proposed Fragmentation of a Dichloroquinoline

Caption: Simplified fragmentation pathway for a generic dichloroquinoline.

Pillar 3: The Real World - Quantitative LC-MS/MS Method Development

Transitioning from qualitative understanding to a validated, quantitative assay requires a systematic approach. This is particularly true when dealing with complex biological matrices like plasma, which are rife with endogenous components that can interfere with the analysis.

Step 1: Sample Preparation - The Art of Cleanliness

The primary goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, while efficiently recovering the analyte of interest.

-

Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of a solvent like acetonitrile or methanol to "crash out" proteins.

-

Protocol:

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new vial for LC-MS analysis.

-

-

Trustworthiness: While fast, PPT is the "dirtiest" method. It often leaves phospholipids in the supernatant, which are notorious for causing ion suppression.[15] This method should be validated for matrix effects.

-

-

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent.

-

Protocol:

-

To 100 µL of plasma, add an internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH) to neutralize the analyte.

-

Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes, then centrifuge to separate the layers.

-

Freeze the aqueous layer and decant the organic layer.

-

Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute in mobile phase.

-

-

Expert Insight: LLE requires more method development to optimize the extraction solvent and pH but generally results in a much cleaner sample and thus less matrix effects than PPT.

-

-

Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for analyte concentration. It uses a solid sorbent to retain the analyte while matrix components are washed away.

-

Protocol:

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

-

Load the plasma sample (pre-treated with acid).

-

Wash the cartridge with an acidic buffer to remove neutral and acidic interferences.

-

Wash with methanol to remove lipids.

-

Elute the halogenated quinoline with a basic methanolic solution.

-

Evaporate and reconstitute.

-

-

Causality: The basic nitrogen on the quinoline allows it to be retained on a cation exchange sorbent under acidic conditions and eluted under basic conditions, providing a highly selective cleanup mechanism.

-

Step 2: Chromatographic Separation

Good chromatography is essential. The goal is to separate the analyte from any remaining matrix components to minimize ion suppression.

-

Column Choice: A C18 reversed-phase column is the standard starting point for compounds of this polarity.

-

Mobile Phase: A gradient elution using water and acetonitrile or methanol with a small amount of acid (typically 0.1% formic acid) is common. The acid serves to keep the quinoline protonated for good peak shape and ESI efficiency.

-

Expert Insight: During method development, inject a blank, extracted matrix sample while infusing a constant concentration of your analyte post-column. Any dip in the analyte signal indicates a region of ion suppression where you do not want your analyte to elute. Adjust your LC gradient to move your analyte's retention time away from these zones.

Step 3: Mass Spectrometer Optimization and Validation

-

Tuning and Optimization: Infuse a standard solution of the halogenated quinoline directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows) and collision energy for the desired fragmentation.

-

Multiple Reaction Monitoring (MRM): For quantification, use tandem MS in MRM mode. Select the precursor ion (the [M+H]+) in the first quadrupole, fragment it in the collision cell, and monitor one or two specific, intense product ions in the third quadrupole. This is a highly specific and sensitive detection method.

-

Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis. A SIL-IS has the same physicochemical properties as the analyte and will co-elute, experiencing the same degree of matrix effects and providing the most accurate correction. If a SIL-IS is unavailable, a close structural analog can be used, but requires more rigorous validation.

-

Validation: A quantitative method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, and stability to be considered trustworthy.

Conclusion: An Integrated, Mechanistic Approach

The successful mass spectrometric analysis of halogenated quinoline compounds is not achieved by following a rigid template. It requires a deep understanding of the interplay between the analyte's chemistry, the physics of the instrument, and the complexity of the sample matrix. By understanding the causality behind ionization processes, predicting fragmentation based on molecular structure, and systematically mitigating matrix interferences, researchers can build robust, reliable, and self-validating methods. This integrated, mechanistic approach ensures data of the highest quality, providing the trustworthy results necessary to advance drug development and scientific discovery.

References

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2022). MDPI. Retrieved from [Link]

-

Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. (2018). ResearchGate. Retrieved from [Link]

-

Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. (2007). ResearchGate. Retrieved from [Link]

-

Quinoline, 4,7-dichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Collision-induced dissociation of protonated quinoline generates an alkyne-substituted aryl cation that reacts with molecular nitrogen. (2019). ResearchGate. Retrieved from [Link]

-

Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. (2003). PubMed. Retrieved from [Link]

-

Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. (2013). National Center for Biotechnology Information. Retrieved from [Link]

-

Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (2023). MetwareBio. Retrieved from [Link]

-

Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022). Chromatography Online. Retrieved from [Link]

-

Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. (2020). MDPI. Retrieved from [Link]

-

Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. (2024). PubMed. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. Retrieved from [Link]

-

Collision-induced dissociation. (n.d.). Wikipedia. Retrieved from [Link]

-

ESI vs APCI. Which ionization should I choose for my application? (2021). YouTube. Retrieved from [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry. Retrieved from [Link]

-

Comparison of ESI- and APCI-LC-MS/MS methods: A case study of levonorgestrel in human plasma. (2014). National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). CORE. Retrieved from [Link]

-

mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. hmdb.ca [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. ugto.mx [ugto.mx]

- 15. youtube.com [youtube.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Note & Protocols: Synthesis of 2-(3-Bromophenyl)quinoline-4-carboxamides via Acyl Chloride Intermediates

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases. Quinoline derivatives are known to possess a vast array of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and anti-HIV properties.[1][2]

Within this broad class of compounds, 2-arylquinoline-4-carboxamides have emerged as a particularly promising chemotype. These molecules have demonstrated potent activity in various therapeutic areas, from acting as neurokinin-3 (hNK-3) receptor antagonists to inhibiting parasitic growth in malaria.[3][4][5][6] The ability to readily diversify the amide moiety at the 4-position allows for the systematic exploration of structure-activity relationships (SAR), making this scaffold highly attractive for lead optimization campaigns in drug development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-(3-Bromophenyl)quinoline-4-carboxamides through the reaction of the corresponding acyl chloride with a variety of primary amines. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into potential challenges and their solutions.

Synthetic Strategy and Mechanistic Overview

The synthesis of the target carboxamides is a multi-step process that begins with the construction of the core quinoline heterocycle, followed by activation of the C-4 carboxylic acid and subsequent coupling with a primary amine. This strategy offers a robust and versatile route to a library of diverse amide derivatives.

Overall Synthetic Workflow

The pathway can be logically divided into three primary stages:

-

Stage 1: Pfitzinger Reaction: Synthesis of the key intermediate, 2-(3-Bromophenyl)quinoline-4-carboxylic acid. This classic reaction involves the condensation of isatin with an α-methylene ketone (in this case, 3-bromoacetophenone) under basic conditions to construct the quinoline ring system.[7][8]

-

Stage 2: Acyl Chloride Formation: Activation of the carboxylic acid by converting it to the highly reactive 2-(3-Bromophenyl)quinoline-4-carbonyl chloride. This is typically achieved using thionyl chloride (SOCl₂), which produces volatile byproducts, simplifying the subsequent steps.[2]

-

Stage 3: Amide Coupling: The nucleophilic substitution reaction between the acyl chloride and a primary amine to form the final amide product. This reaction is the core focus of this guide.

Caption: Overall synthetic workflow for quinoline-4-carboxamides.

The Amide Coupling Mechanism: Nucleophilic Acyl Substitution

The reaction between an acyl chloride and a primary amine is a classic example of nucleophilic acyl substitution.[9][10] The high reactivity of the acyl chloride is due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

-

Intermediate Collapse: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base (either a second equivalent of the primary amine or an added non-nucleophilic base like triethylamine) to yield the final, neutral amide product and a salt byproduct (e.g., triethylammonium chloride).[11]

The use of a base is critical to neutralize the hydrogen chloride (HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thaiscience.info [thaiscience.info]

- 3. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chemguide.co.uk [chemguide.co.uk]

Application Notes & Protocols: Amide Bond Formation Using Quinoline-4-Carbonyl Chloride

Abstract: This document provides a comprehensive technical guide for the synthesis of quinoline-4-carboxamides via the reaction of quinoline-4-carbonyl chloride with primary and secondary amines. Amide bonds are a cornerstone of modern chemical synthesis, pivotal in the structure of pharmaceuticals, agrochemicals, and advanced materials.[1] Quinoline-4-carbonyl chloride serves as a highly reactive acylating agent, enabling the direct installation of the quinoline moiety, a privileged scaffold in medicinal chemistry known for its broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[2][3][4] This guide details the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, and discusses the critical parameters that ensure high-yield, reproducible outcomes for researchers in organic synthesis and drug development.

Scientific Foundation & Mechanistic Overview

The formation of an amide bond from an acyl chloride and an amine is a classic example of nucleophilic acyl substitution. The reaction is typically fast and highly exothermic.[] The process proceeds through a well-established, two-step mechanism involving a tetrahedral intermediate.

The key stages are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of quinoline-4-carbonyl chloride. This initial attack forms a transient, unstable tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate rapidly collapses. The highly stable carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, an excellent leaving group.

-

Deprotonation: The resulting product is a protonated amide (an ammonium salt). A base, typically a tertiary amine like triethylamine or pyridine added to the reaction mixture, neutralizes the hydrogen chloride (HCl) generated in situ. This deprotonation step is crucial as it liberates the final, neutral amide product and prevents the protonation of the starting amine, which would render it non-nucleophilic.[6]

The overall transformation is generally irreversible due to the formation of the stable amide bond and the neutralization of the HCl byproduct.

Figure 1: Generalized mechanism for nucleophilic acyl substitution.

Experimental Protocol: Synthesis of a Representative Quinoline-4-Carboxamide

This protocol describes a general procedure for the reaction of an amine with quinoline-4-carbonyl chloride. Researchers should optimize reaction times and purification methods based on the specific substrate used.

2.1. Materials and Equipment

-

Reagents: Quinoline-4-carbonyl chloride, primary or secondary amine, triethylamine (Et₃N) or pyridine (as base), anhydrous dichloromethane (DCM), 5% aqueous HCl, saturated aqueous NaHCO₃, saturated aqueous NaCl (brine), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen or argon inlet, ice-water bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, column chromatography setup (if required).

2.2. Safety Precautions

-

Quinoline-4-carbonyl chloride is a corrosive and moisture-sensitive acyl chloride. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

The reaction is exothermic and generates HCl gas as a byproduct. The addition of the acyl chloride should be performed slowly and with cooling.

-

Solvents like dichloromethane are volatile and should be handled in a well-ventilated area.

2.3. Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the flask to 0 °C using an ice-water bath. The use of a non-nucleophilic base is critical to scavenge the HCl produced without competing with the amine reactant.

-

Acyl Chloride Addition: Dissolve quinoline-4-carbonyl chloride (1.1 eq.) in a separate portion of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.[]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.

-

Work-up & Extraction:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% aqueous HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and finally with brine (to reduce the amount of water in the organic layer).

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude amide by recrystallization or silica gel column chromatography, using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

-

Figure 2: Step-by-step experimental workflow for amide synthesis.

Substrate Scope & Performance

The described protocol is robust and applicable to a wide range of primary and secondary amines. High yields are typically observed for both aliphatic and aromatic amines. Sterically hindered amines may require longer reaction times or slightly elevated temperatures. Functional groups that are stable to mild acid and base are generally well-tolerated.

Table 1: Representative Substrate Scope and Expected Yields

| Entry | Amine Substrate | Amine Type | Expected Yield (%) | Notes |

| 1 | Aniline | Aromatic, Primary | >90% | Rapid reaction, clean product formation. |

| 2 | Benzylamine | Aliphatic, Primary | >95% | Highly reactive, may require careful cooling. |

| 3 | Morpholine | Aliphatic, Secondary | >95% | Excellent nucleophile, high conversion. |

| 4 | Diethylamine | Aliphatic, Secondary | >90% | Product is a tertiary amide. |

| 5 | tert-Butylamine | Aliphatic, Primary (Hindered) | 70-85% | Slower reaction; may require extended time. |

| 6 | 4-Methoxyaniline | Aromatic, Primary (e-rich) | >95% | Electron-donating group enhances reactivity. |

Note: Yields are hypothetical and serve as a general guide. Actual yields will vary based on specific reaction conditions and substrate purity.

Troubleshooting & Key Considerations

-

Low Yield: The primary cause of low yield is often the hydrolysis of quinoline-4-carbonyl chloride due to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere is critical.

-

Side Product Formation: If the starting amine is expensive, using it in slight excess (e.g., 1.05 eq.) relative to the acyl chloride can ensure the complete consumption of the acylating agent. Conversely, if the acyl chloride is more valuable, a slight excess of the amine is recommended.

-

Difficulty in Purification: The triethylammonium chloride salt formed as a byproduct is water-soluble and should be completely removed during the aqueous work-up. If it persists, additional aqueous washes may be necessary.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01).

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Retrieved from [Link]

-

Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Organic & Biomolecular Chemistry, 3(20), 3794-804. Available from: [Link]

-

Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. (2021, January 21). ResearchGate. Retrieved from [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. (n.d.). PubMed. Retrieved from [Link]

-

Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI. Retrieved from [Link]

- Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.

-

Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Amines as Nucleophiles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025, December 30). American Chemical Society. Retrieved from [Link]

Sources

Application Notes & Protocols: A-to-Z Synthesis of Novel 2-(3-Bromophenyl)quinoline-4-carboxamides

Abstract

This comprehensive guide details the robust, two-step synthesis of novel 2-(3-Bromophenyl)quinoline-4-carboxamides, a class of compounds with significant potential in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, known for a wide array of biological activities including anticancer, antimalarial, and antibacterial properties.[1][2][3] This protocol first outlines the construction of the key intermediate, 2-(3-bromophenyl)quinoline-4-carboxylic acid, via an acid-catalyzed Doebner-von Miller reaction. Subsequently, it describes a highly efficient amide coupling procedure using HATU to generate a diverse library of target carboxamides. This document provides researchers with the foundational principles, step-by-step experimental procedures, characterization data, and critical troubleshooting insights necessary for successful synthesis and future derivatization.

Introduction and Strategic Overview

The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[2][4] The functionalization at the 4-position with a carboxamide linkage has been a particularly effective strategy for enhancing pharmacological potency and modulating pharmacokinetic properties.[1] The 2-(3-bromophenyl) substitution is strategically incorporated to serve as a versatile synthetic handle for further structural modifications, such as cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

This guide presents a reliable and scalable two-stage synthetic pathway:

-

Stage 1: Doebner-von Miller Quinoline Synthesis. This classic acid-catalyzed cyclocondensation reaction forms the quinoline core by reacting an aniline, an aldehyde (3-bromobenzaldehyde), and pyruvic acid.[5][6] This method is chosen for its operational simplicity and use of readily available starting materials.[7]

-

Stage 2: Amide Bond Formation. The resulting quinoline-4-carboxylic acid is coupled with a variety of primary or secondary amines. This protocol employs HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent known for its rapid reaction times and efficacy with a broad range of substrates, including those that are sterically hindered or electronically deactivated.[8][9]

The overall synthetic workflow is depicted below.

Figure 1: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic Acid

Principle and Rationale

The Doebner-von Miller reaction is a cornerstone of quinoline synthesis.[5] The mechanism, while complex and subject to some debate, is generally understood to proceed via the conjugate addition of aniline to an α,β-unsaturated carbonyl compound, which is formed in situ from the condensation of 3-bromobenzaldehyde and pyruvic acid. This is followed by an intramolecular electrophilic cyclization onto the aniline ring, dehydration, and subsequent oxidation to yield the aromatic quinoline system.[5][10] The use of a Brønsted acid catalyst is crucial for promoting both the initial condensation and the final cyclization steps. Ethanol is selected as the solvent for its ability to dissolve the reactants and its suitable boiling point for the reaction.

Detailed Experimental Protocol

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Amount | Moles (mmol) |

| Aniline | C₆H₇N | 93.13 | -6 | 0.93 g | 10.0 |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 18-20 | 1.85 g | 10.0 |

| Pyruvic Acid | C₃H₄O₃ | 88.06 | 13.6 | 0.97 g | 11.0 |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | -114 | 50 mL | - |

| Conc. Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 0.5 mL | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (10.0 mmol), 3-bromobenzaldehyde (10.0 mmol), and absolute ethanol (50 mL). Stir the mixture at room temperature until all solids have dissolved.

-

Reagent Addition: Carefully add pyruvic acid (11.0 mmol, 1.1 eq) to the mixture, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL). Causality Note: The excess of pyruvic acid ensures complete consumption of the limiting aldehyde. Sulfuric acid acts as the catalyst; its slow addition is necessary to control the initial exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]

-

Work-up & Isolation: After cooling to room temperature, a precipitate will form. Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Neutralization: Slowly neutralize the aqueous suspension by adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. This step is crucial for precipitating the carboxylic acid product.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

-

Drying & Purification: Dry the crude product in a vacuum oven at 60°C overnight. The crude 2-(3-bromophenyl)quinoline-4-carboxylic acid is often of sufficient purity for the next step. If further purification is required, recrystallization from an ethanol/water mixture can be performed.

Expected Results:

-

Appearance: Off-white to pale yellow solid.

-

Yield: Typically 65-75%.

-

Characterization (¹H NMR, DMSO-d₆): Expect characteristic aromatic proton signals between δ 7.5-8.5 ppm and a broad singlet for the carboxylic acid proton above δ 13.0 ppm.

Stage 2: Synthesis of 2-(3-Bromophenyl)quinoline-4-carboxamides

Principle and Rationale

The conversion of a carboxylic acid to an amide is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine.[12] Direct reaction is unfavorable due to a competing acid-base reaction.[13] Peptide coupling reagents are designed to overcome this. HATU is an aminium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive OAt-active ester.[8] This intermediate readily reacts with the incoming amine nucleophile. A tertiary amine base, such as Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.[14] This method is favored for its high efficiency, mild conditions, and low rates of racemization where applicable.

Figure 2: Amide coupling mechanism using HATU.

General Protocol for Amide Coupling

This protocol is a general procedure and can be adapted for a wide range of primary and secondary amines.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount (per 1 mmol Acid) | Moles (mmol) |

| 2-(3-Bromophenyl)quinoline-4-carboxylic Acid | C₁₆H₁₀BrNO₂ | 328.16 | 328 mg | 1.0 |

| Amine (e.g., Benzylamine) | C₇H₉N | 107.15 | 118 mg | 1.1 |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 418 mg | 1.1 |

| DIPEA | C₈H₁₉N | 129.24 | 340 µL | 2.0 |

| Anhydrous DMF | C₃H₇NO | 73.09 | 10 mL | - |

Procedure:

-

Pre-activation (Recommended): In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 2-(3-bromophenyl)quinoline-4-carboxylic acid (1.0 mmol) and HATU (1.1 mmol, 1.1 eq) in anhydrous DMF (5 mL). Add DIPEA (2.0 mmol, 2.0 eq) and stir the mixture at room temperature for 15-20 minutes.[15] Causality Note: Pre-activating the acid by forming the active ester before adding the amine can improve yields, especially for less reactive or sterically hindered amines.

-

Amine Addition: In a separate vial, dissolve the desired amine (1.1 mmol, 1.1 eq) in anhydrous DMF (5 mL). Add this solution dropwise to the pre-activated acid mixture.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting carboxylic acid.

-

Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

-

Aqueous Washes: Wash the organic layer sequentially with:

-

5% aqueous HCl (2 x 50 mL) to remove excess DIPEA and unreacted amine.

-

Saturated aqueous NaHCO₃ (2 x 50 mL) to remove any unreacted carboxylic acid.

-

Brine (1 x 50 mL) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[16]

-

Purification: The crude product is typically a solid or viscous oil. Purify the material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[11][17]

Expected Results & Characterization:

-

Appearance: Typically white to off-white solids.

-

Yield: 70-95%, depending on the amine used.

-

Characterization (¹H NMR): Disappearance of the broad carboxylic acid proton signal. Appearance of a new amide N-H proton signal (typically a broad singlet or triplet between δ 8-10 ppm for secondary amides) and signals corresponding to the protons of the newly introduced amine fragment.

-

Characterization (Mass Spec): The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the target carboxamide.

Safety Precautions

-

General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

-

Reagents:

-

Pyruvic Acid & Sulfuric Acid: Corrosive. Handle with extreme care to avoid skin and eye contact.

-

3-Bromobenzaldehyde & Anilines: Irritants and potentially toxic. Avoid inhalation and skin contact.

-

HATU: Can be irritating. Avoid inhalation of dust.

-

DIPEA: Flammable and corrosive.

-

DMF: A known reproductive toxin. Avoid inhalation and skin contact. Use only in a fume hood.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Stage 1 | Incomplete reaction; Insufficient heating or reaction time. | Increase reflux time to 8-10 hours. Confirm reflux temperature is adequate. |